alpha-Hydroxyalprazolam

Pharmacology Metabolism Benzodiazepines

alpha-Hydroxyalprazolam (U-40125) is the principal pharmacologically active metabolite of alprazolam, formed via CYP3A4/5 hydroxylation. This certified reference standard is essential for accurate LC-MS/MS or GC/MS calibration in clinical toxicology, forensic urine drug testing, and pharmacokinetic studies. Unlike 4-hydroxyalprazolam, which is inactive and has a different clearance profile, alpha-hydroxyalprazolam accounts for a substantial portion of alprazolam's pharmacological effect and serves as a unique biomarker for CYP3A5 activity with a 3-fold higher formation rate than CYP3A4. High-purity (≥98%) solid or solution formats ensure reliable quantification down to 0.05 ng/mL LOQ.

Molecular Formula C17H13ClN4O
Molecular Weight 324.8 g/mol
CAS No. 37115-43-8
Cat. No. B159172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Hydroxyalprazolam
CAS37115-43-8
Synonymsalpha-hydroxyalprazolam
Molecular FormulaC17H13ClN4O
Molecular Weight324.8 g/mol
Structural Identifiers
SMILESC1C2=NN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4)CO
InChIInChI=1S/C17H13ClN4O/c18-12-6-7-14-13(8-12)17(11-4-2-1-3-5-11)19-9-15-20-21-16(10-23)22(14)15/h1-8,23H,9-10H2
InChIKeyZURUZYHEEMDQBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





alpha-Hydroxyalprazolam (CAS 37115-43-8): A Primary Active Alprazolam Metabolite Reference Standard


alpha-Hydroxyalprazolam (CAS 37115-43-8), also designated as U-40125, is a triazolobenzodiazepine and the principal pharmacologically active metabolite of the anxiolytic agent alprazolam [1]. This compound is formed primarily via hepatic hydroxylation, predominantly catalyzed by enzymes of the cytochrome P450 3A (CYP3A) subfamily, namely CYP3A4 and CYP3A5 [2]. Its significance in research stems from its quantifiable biological activity, which accounts for a substantial portion of the parent drug's overall pharmacological effect, and its distinct profile in analytical and forensic detection .

Why alpha-Hydroxyalprazolam Cannot Be Substituted with Alprazolam or 4-Hydroxyalprazolam in Quantitative Bioanalysis


Generic substitution with alprazolam, 4-hydroxyalprazolam, or other benzodiazepine metabolites is scientifically invalid for critical analytical applications. In quantitative bioanalysis and pharmacokinetic studies, alpha-hydroxyalprazolam is a distinct chemical entity requiring its own certified reference material for accurate calibration, due to differences in ionization efficiency and chromatographic behavior in LC-MS/MS assays [1]. Pharmacologically, while alprazolam is the parent drug, alpha-hydroxyalprazolam is its primary active metabolite with a distinct in vivo potency . Furthermore, the other major metabolite, 4-hydroxyalprazolam, is considered pharmacologically inactive and exhibits a markedly different formation pathway and clearance profile, making it an unsuitable proxy for studying active metabolite pharmacology or CYP3A5-specific activity [2].

Quantitative Differentiation of alpha-Hydroxyalprazolam Against In-Class Analogs: A Comparative Evidence Review


Pharmacological Activity: alpha-Hydroxyalprazolam Exhibits Defined Fractional Potency Relative to Alprazolam

While alprazolam serves as the baseline reference, alpha-hydroxyalprazolam (α-OHALP) is its primary pharmacologically active metabolite, directly contributing to the overall therapeutic effect. In contrast, the alternative major metabolite, 4-hydroxyalprazolam, is characterized as pharmacologically inactive [1]. This differentiation is critical for studies investigating the drug's mechanism of action and the contribution of active metabolites to its overall clinical profile.

Pharmacology Metabolism Benzodiazepines

Urinary Excretion: alpha-Hydroxyalprazolam is the Predominant Metabolite Recovered in Urine

In urinary drug testing, alpha-hydroxyalprazolam is the superior analytical target for confirming alprazolam use due to its significantly higher recovery. While the plasma concentration of 4-hydroxyalprazolam may exceed that of alpha-hydroxyalprazolam, the latter demonstrates a much higher urinary recovery, making it the primary urinary metabolite . This is a key differentiator for assay development, where the analyte with the greatest abundance in the target matrix is prioritized.

Forensic Toxicology Clinical Chemistry Urinalysis

CYP3A5 Metabolic Specificity: alpha-Hydroxyalprazolam Formation is 3-Fold Higher with CYP3A5 vs. CYP3A4

The formation of alpha-hydroxyalprazolam demonstrates a significant and quantifiable specificity for the polymorphic CYP3A5 enzyme. In vitro studies using recombinant enzymes show that the relative formation of alpha-hydroxyalprazolam is 3-fold higher for CYP3A5 compared to CYP3A4 [1]. In stark contrast, the formation of the alternative metabolite, 4-hydroxyalprazolam, is the major pathway for CYP3A4 and is predominantly catalyzed by this isoform [2]. This differential metabolism provides a unique tool for researchers.

Drug Metabolism Pharmacogenomics Enzymology

Pharmacokinetic Variability: alpha-Hydroxyalprazolam Exhibits 4-Fold Interindividual Variability in Human Plasma AUC

The pharmacokinetic profile of alpha-hydroxyalprazolam in humans is characterized by high interindividual variability, which is a critical factor in study design and data interpretation. A clinical study in healthy volunteers given a 1 mg oral dose of alprazolam found that the interindividual variation in the area under the plasma concentration-time curve (AUC) was fourfold for alpha-hydroxyalprazolam [1]. This was substantially greater than the variability observed for alprazolam (twofold) and its alternative metabolite, 4-hydroxyalprazolam (threefold) [1].

Pharmacokinetics Bioanalysis LC-MS/MS

Analytical Sensitivity: LC-MS Assays Achieve a 0.05 ng/mL LOQ for alpha-Hydroxyalprazolam in Plasma

Modern bioanalytical methods have been optimized to quantify alpha-hydroxyalprazolam with high sensitivity and specificity, achieving validated lower limits of quantitation (LOQ) that are critical for pharmacokinetic and forensic studies. A validated LC-MS method achieved an LOQ of 0.05 ng/mL for alpha-hydroxyalprazolam in human plasma, a level of sensitivity that is identical to that achieved for the parent drug alprazolam and the alternative metabolite 4-hydroxyalprazolam [1]. This is a defining characteristic of the compound's detectability in complex biological matrices.

Analytical Chemistry Method Validation LC-MS/MS

Recommended Research and Industrial Applications for alpha-Hydroxyalprazolam (CAS 37115-43-8)


Clinical and Forensic Toxicology Confirmation

This compound is the primary analytical target for confirming alprazolam use in urine drug testing due to its high urinary recovery and stability as a major metabolite [1]. Procurement of its certified reference standard is essential for developing and validating quantitative LC-MS/MS or GC/MS methods used in clinical toxicology, forensic investigations, and workplace drug monitoring programs [2].

Pharmacogenomics and CYP3A5 Phenotyping Studies

Given that its formation is preferentially catalyzed by CYP3A5, with a 3-fold higher relative formation rate compared to CYP3A4 in vitro, alpha-hydroxyalprazolam is uniquely positioned as a biomarker for CYP3A5 activity [1]. Researchers can use this compound to calibrate assays that measure the metabolic ratio of alprazolam to alpha-hydroxyalprazolam in plasma, serving as a phenotypic probe to assess the impact of CYP3A5 genotype on drug metabolism [2].

Advanced Pharmacokinetic (PK) and Drug-Drug Interaction (DDI) Research

In studies investigating the pharmacokinetics of alprazolam or potential drug-drug interactions, accurate quantification of its active metabolite is crucial. The observed fourfold interindividual variability in alpha-hydroxyalprazolam plasma AUC [1] necessitates the use of a high-purity reference standard to ensure precise and reproducible quantification in clinical study samples, enabling a more complete understanding of the parent drug's metabolic fate and exposure-response relationships.

Analytical Method Development and Validation

The validated LC-MS method for alpha-hydroxyalprazolam demonstrates a Lower Limit of Quantitation (LOQ) of 0.05 ng/mL in plasma, which is comparable to that of alprazolam [1]. This quantitative benchmark makes the compound a critical reference material for laboratories developing and validating new, highly sensitive bioanalytical methods for the simultaneous determination of benzodiazepines and their metabolites in various biological matrices [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for alpha-Hydroxyalprazolam

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.